2-(4-ethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide
Description
2-(4-Ethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide is a synthetic acetamide derivative characterized by a 4-ethoxyphenyl group linked via an acetamide bridge to a 1-methyl-2-oxoindolin-5-yl moiety.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-24-16-7-4-13(5-8-16)10-18(22)20-15-6-9-17-14(11-15)12-19(23)21(17)2/h4-9,11H,3,10,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPXFFQCXSJGHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyphenylamine, is reacted with acetic anhydride to form 4-ethoxyphenylacetamide.
Indolinone Formation: The indolinone moiety is synthesized by reacting isatin with methylamine to form 1-methyl-2-oxoindoline.
Coupling Reaction: The final step involves coupling the 4-ethoxyphenylacetamide with 1-methyl-2-oxoindoline under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the indolinone moiety, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides and aryl halides can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of hydroxylated indolinone derivatives.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in Anti-Proliferative Research
describes indazole-based acetamides, including 2-(4-ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (6b). Key differences from the target compound include:
- Core Heterocycle: Indazole vs. indolinone. Indazoles often exhibit enhanced metabolic stability compared to indolinones due to aromaticity.
- Synthetic Routes : Palladium-catalyzed coupling in 6b vs. unspecified methods for the target compound.
| Compound | Core Structure | Key Substituents | Biological Activity |
|---|---|---|---|
| Target Compound | Indolinone | 4-Ethoxyphenyl, 1-methyl | Not reported |
| 6b () | Indazole | 2-Fluorophenylamino | Anti-proliferative |
Thiazolidinone-Based Tautomeric Analogues
highlights N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I/3c-A), which exists as a 1:1 tautomeric mixture. Comparative features:
- Bioactivity Implications : Tautomerism could influence binding to redox-sensitive targets, a property absent in the target compound .
Muscarinic Ligands with Acetamide Moieties
discusses BM-5 (N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide), a dual presynaptic antagonist/postsynaptic agonist. Contrasts include:
- Substituents: BM-5’s propargyl-pyrrolidine group enables cholinergic modulation, unlike the target compound’s aryl-indolinone structure.
- Pharmacological Profile: BM-5’s activity on acetylcholine release and cyclic GMP synthesis suggests neurological applications, whereas the target compound’s indolinone may align with kinase or protease inhibition .
Benzothiazole Derivatives ()
European Patent Application EP3348550A1 lists N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide and analogues. Key distinctions:
- Heterocycle: Benzothiazole vs. indolinone. Benzothiazoles are often associated with antitumor and antimicrobial activities.
- Substituent Effects : Trifluoromethyl groups increase electronegativity and metabolic resistance compared to the ethoxy group in the target compound .
Triazolylthio and Dihydrothiazol Analogues
- : The compound 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide contains a sulfur-rich triazole-thioether group, enhancing metal-binding capacity—unlike the target compound’s oxygen-based indolinone.
- : 2-(2-((1,3-Dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-nitrophenyl)acetamide (1.7) features a nitro group, which may confer redox activity absent in the target compound .
Biological Activity
2-(4-Ethoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive understanding.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the indolinone core : Starting from isatin derivatives, the indolinone structure is formed through cyclization.
- Substitution reactions : The ethoxyphenyl group is introduced via nucleophilic substitution.
- Acetamide formation : The final step involves acetamide formation through reaction with acetic anhydride or acetic acid.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (breast) | 15 | Induction of apoptosis |
| A549 (lung) | 20 | Inhibition of cell cycle progression |
| HeLa (cervical) | 18 | Disruption of mitochondrial function |
The compound's anticancer effects are attributed to several mechanisms:
- Apoptosis Induction : It activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : The compound causes G2/M phase arrest, preventing cancer cells from dividing.
- Inhibition of Metastasis : It reduces the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on MDA-MB-231 Cells : This study reported a reduction in cell viability by 60% at a concentration of 15 µM after 48 hours of treatment.
- In Vivo Studies : Animal models treated with the compound showed significant tumor size reduction compared to controls, indicating its potential as a therapeutic agent.
Toxicity and Safety Profile
The safety profile of this compound has been assessed in various studies:
- Acute Toxicity Tests : No significant adverse effects were observed at doses up to 200 mg/kg.
- Chronic Toxicity Studies : Long-term exposure did not result in notable organ damage or behavioral changes in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
